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Introduction

ASTX295 is an orally available, small molecule antagonist of the human murine double minute
2 (MDM2) protein.[1][2] By inhibiting the interaction between MDM2 and the tumor suppressor
protein p53, ASTX295 is designed to restore p53's transcriptional activity, leading to cell cycle
arrest and apoptosis in cancer cells with wild-type TP53.[1][2][3] This document provides a
detailed overview of the experimental design and protocols for clinical trials investigating
ASTX295, based on publicly available data from the completed Phase 1/2 study
(NCT03975387).[4][5]

Mechanism of Action and Signhaling Pathway

ASTX295 functions by blocking the MDM2-p53 interaction. MDMZ2 is an E3 ubiquitin ligase that
targets p53 for proteasomal degradation, thereby negatively regulating its function.[1][2] In
many tumors with wild-type TP53, MDM2 is overexpressed, leading to the suppression of p53's
tumor-suppressive functions. ASTX295 binds to MDM2, preventing it from interacting with p53.
This stabilizes p53, allowing it to accumulate in the nucleus and activate downstream target
genes such as CDKN1A (encoding p21) and PUMA, which in turn mediate cell cycle arrest and
apoptosis.[3]
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Clinical Trial Experimental Design

The following outlines the experimental design for a clinical trial of ASTX295, based on the
completed Phase 1/2 study in patients with advanced solid tumors with wild-type TP53.

Study Design and Phasing

A Phase 1/2, open-label, multicenter study design is appropriate.[4]

e Phase 1 (Dose Escalation and Expansion): To determine the safety, tolerability,
pharmacokinetics (PK), pharmacodynamics (PD), and recommended Phase 2 dose (RP2D)
of ASTX295.[4] A standard 3+3 dose-escalation design can be employed.[4] Expansion
cohorts can be enrolled at the RP2D to further evaluate safety and preliminary efficacy in
specific tumor types.

e Phase 2: To assess the preliminary anti-tumor activity of ASTX295 at the RP2D in selected
tumor types. (Note: The sponsor of the original ASTX295 trial made a strategic decision not
to pursue the Phase 2 part of the study).[5]

Patient Population

Eligible patients should have histologically or cytologically confirmed advanced or metastatic
solid tumors with documented wild-type TP53, who have progressed on standard therapies.[4]
[6] Key inclusion and exclusion criteria are summarized in the table below.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1664761?utm_src=pdf-body-img
https://radiopaedia.org/articles/response-evaluation-criteria-in-solid-tumours
https://radiopaedia.org/articles/response-evaluation-criteria-in-solid-tumours
https://radiopaedia.org/articles/response-evaluation-criteria-in-solid-tumours
https://pubmed.ncbi.nlm.nih.gov/19097774/
https://radiopaedia.org/articles/response-evaluation-criteria-in-solid-tumours
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2019-05417&r=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE e iy i

Inclusion Criteria Exclusion Criteria

Age = 18 years[6] Prior treatment with an MDM2 antagonist[6]
ECOG performance status of 0-2[4] Active brain metastases

Adequate organ and bone marrow function[4] Significant cardiovascular disease
Measurable disease per RECIST 1.1[1] Ongoing uncontrolled infection

Dosing and Administration

ASTX295 is administered orally.[2] The Phase 1 study evaluated both daily and intermittent
dosing schedules.[4] The recommended Phase 2 dose was determined to be 660 mg twice
weekly (BIW) due to a better safety profile compared to the 400 mg once daily (QD) regimen.[7]
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Data Presentation
Pharmacokinetic and Safety Data

The following tables summarize the key pharmacokinetic and safety data from the Phase 1
study of ASTX295.[7][8]
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Parameter Value
Pharmacokinetics

Median Tmax 3 hours
Mean Half-life (t1/2) 4-6 hours

Recommended Phase 2 Dose (RP2D)

660 mg twice weekly (BIW)

Adverse Event (AE) 400 mg QD Regimen

660 mg BIW Regimen

Most Common Treatment-

Related AEs

Nausea 76.2% 71.4%
Diarrhea 76.2% 47.6%
Vomiting 33.3% 33.3%

Grade 3 Gl AEs 14.3% 9.5%

Grade = 4 AEs None reported None reported

Nausea, vomiting, diarrhea,

Dose-Limiting Toxicities (DLTSs) ]
fatigue

limi i o

De-differentiated

Efficacy Endpoint .
Liposarcoma

Well-differentiated
Liposarcoma

Objective Response Rate

7.7% 8.0%
(ORR)
Progression-Free Survival
7.95 months 9.66 months
(PFS)
16-week Disease Control Rate
69.2% 72.0%

(DCR)
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Experimental Protocols
Pharmacodynamic (PD) Assays

Objective: To confirm target engagement and p53 pathway activation.
1. GDF-15 ELISA

e Principle: Growth differentiation factor 15 (GDF-15) is a downstream target of p53. Its levels
in serum can be measured as a surrogate marker of p53 activation.

e Protocol:

o Collect whole blood samples at baseline and at specified time points post-ASTX295
administration.

o Process blood to obtain serum and store at -80°C until analysis.
o Use a commercially available Human GDF-15 ELISA kit.

o Follow the manufacturer's instructions for the assay, including preparation of standards,
controls, and samples.

o Briefly, add diluted samples, standards, and controls to the antibody-pre-coated
microplate.

o Incubate, wash, and add the detection antibody.

o Add substrate and stop solution, then read the absorbance at 450 nm using a microplate
reader.

o Calculate GDF-15 concentrations based on the standard curve.
2. gRT-PCR for p21 and MDM2 mRNA

 Principle: To measure the change in mRNA expression of p53 target genes, CDKN1A (p21)
and MDM2, in peripheral blood mononuclear cells (PBMCSs).

e Protocol:
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Collect whole blood in EDTA tubes at baseline and at specified time points post-ASTX295
administration.

Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
Extract total RNA from PBMCs using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
Assess RNA gquality and quantity using spectrophotometry (e.g., NanoDrop).

Perform reverse transcription to synthesize cDNA using a high-capacity cDNA reverse
transcription Kit.

Prepare the quantitative real-time PCR (qRT-PCR) reaction mix containing cDNA, TagMan
Gene Expression Master Mix, and specific TagMan Gene Expression Assays for CDKN1A,
MDM2, and a housekeeping gene (e.g., GAPDH or ACTB).

Run the gRT-PCR on a real-time PCR system using a standard thermal cycling protocol.

Calculate the relative gene expression using the AACt method.

Pharmacokinetic (PK) Analysis

Objective: To determine the concentration of ASTX295 in patient plasma over time.

1. LC-MS/MS Bioanalytical Method

» Principle: A highly sensitive and specific liquid chromatography-tandem mass spectrometry
(LC-MS/MS) method is used to quantify ASTX295 in plasma.

e Protocol:

[¢]

[¢]

[e]

Collect whole blood in K2ZEDTA tubes at pre-dose and various post-dose time points.
Centrifuge to separate plasma and store at -80°C until analysis.

Prepare calibration standards and quality control samples by spiking known
concentrations of ASTX295 into blank human plasma.
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For sample preparation, perform protein precipitation by adding acetonitrile (containing an
internal standard, such as a stable isotope-labeled ASTX295) to the plasma samples,
standards, and controls.

Vortex and centrifuge to pellet the precipitated proteins.
Transfer the supernatant to a clean 96-well plate for analysis.

Inject the samples onto a liquid chromatography system coupled to a tandem mass
spectrometer (LC-MS/MS).

Separate ASTX295 from endogenous plasma components on a suitable C18 column with
a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1%
formic acid).

Detect and quantify ASTX295 and the internal standard using multiple reaction monitoring
(MRM) in positive ion mode.

Construct a calibration curve and determine the concentration of ASTX295 in the unknown
samples.

Efficacy and Safety Assessment

1. Tumor Response Evaluation

 Criteria: Tumor response and progression should be evaluated according to the Response
Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1]

o Methodology:

o

o

[¢]

[¢]

Perform baseline tumor assessments (e.g., CT or MRI) within 4 weeks prior to starting
treatment.

Identify target and non-target lesions.
Repeat tumor assessments at regular intervals (e.g., every 8 weeks).

Measure the longest diameter of target lesions and calculate the sum of diameters.
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o Categorize response as Complete Response (CR), Partial Response (PR), Stable
Disease (SD), or Progressive Disease (PD) based on the change in the sum of diameters
of target lesions and the assessment of non-target lesions and new lesions.

2. Safety Monitoring

 Criteria: Adverse events (AEs) should be monitored and graded according to the National
Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2]

o Methodology:

o Monitor patients for AEs at each study visit through physical examinations, vital signs, and
laboratory tests (hematology, chemistry).

o Record all AEs, including their severity (Grade 1-5), duration, and relationship to the study
drug.

o Report serious adverse events (SAEs) according to regulatory requirements.

Conclusion

This document provides a comprehensive framework for the experimental design of clinical
trials for ASTX295. The protocols and methodologies outlined are based on the available data
from the initial clinical development of this MDM2 antagonist. Adherence to these standardized
procedures will ensure the collection of high-quality data to rigorously evaluate the safety and
efficacy of ASTX295 in patients with TP53 wild-type cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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